molecular formula C21H30Cl3NO10 B15130052 2-(Methoxycarbonyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tris(2-methylpropanoate)

2-(Methoxycarbonyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tris(2-methylpropanoate)

Cat. No.: B15130052
M. Wt: 562.8 g/mol
InChI Key: CCIDTXJAPRZHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate) typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same multi-step process as in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound primarily acts as a glycosyl donor in biochemical reactions. The trichloroethanimidate group facilitates the transfer of the glucuronic acid moiety to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives .

Properties

Molecular Formula

C21H30Cl3NO10

Molecular Weight

562.8 g/mol

IUPAC Name

methyl 3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

InChI

InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3

InChI Key

CCIDTXJAPRZHSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

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